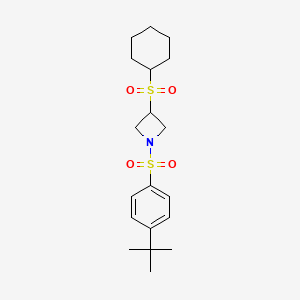

1-(4-tert-butylbenzenesulfonyl)-3-(cyclohexanesulfonyl)azetidine

Description

Properties

IUPAC Name |

1-(4-tert-butylphenyl)sulfonyl-3-cyclohexylsulfonylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO4S2/c1-19(2,3)15-9-11-17(12-10-15)26(23,24)20-13-18(14-20)25(21,22)16-7-5-4-6-8-16/h9-12,16,18H,4-8,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLYXYSZVLMXSBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylbenzenesulfonyl)-3-(cyclohexanesulfonyl)azetidine typically involves multiple steps, starting with the preparation of the sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.

Preparation of 4-tert-Butylbenzenesulfonyl Chloride: This can be synthesized by reacting 4-tert-butylbenzenesulfonyl chloride with thionyl chloride under reflux conditions.

Preparation of Cyclohexanesulfonyl Chloride: This involves the reaction of cyclohexanesulfonic acid with thionyl chloride.

Formation of Azetidine Ring: The azetidine ring can be formed by reacting an appropriate amine with a suitable electrophile under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with additional considerations for safety, cost-effectiveness, and environmental impact. This might include the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-Butylbenzenesulfonyl)-3-(cyclohexanesulfonyl)azetidine can undergo various chemical reactions, including:

Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids under strong oxidizing conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, alcohols, thiols.

Major Products

Oxidation: Sulfonic acids.

Reduction: Sulfides.

Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

1-(4-tert-Butylbenzenesulfonyl)-3-(cyclohexanesulfonyl)azetidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions due to its unique structure.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4-tert-butylbenzenesulfonyl)-3-(cyclohexanesulfonyl)azetidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with active sites, while the azetidine ring can provide structural rigidity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 1-(4-tert-butylbenzenesulfonyl)-3-(cyclohexanesulfonyl)azetidine, highlighting differences in substituents, synthetic yields, and spectroscopic properties:

Key Observations:

Substituent Effects: The target compound’s dual sulfonyl groups differentiate it from simpler analogues like 3-(cyclohexanesulfonyl)azetidine (), which lacks the 4-tert-butylbenzenesulfonyl moiety. In contrast, the spiroazetidine-xanthene derivative () incorporates rigid aromatic systems, sacrificing conformational flexibility for enhanced fluorescence or catalytic properties .

Synthetic Accessibility :

- The target compound’s synthesis may involve sequential sulfonylation of azetidine, akin to methods in (e.g., sulfonyl chloride coupling under basic conditions). However, steric hindrance from the tert-butyl group could reduce yields compared to less bulky analogues (e.g., 90% yield for ’s TFA salts) .

Spectroscopic and Physical Properties :

- While the target compound’s spectral data are unreported in the evidence, analogues with sulfonyl groups (e.g., ’s m/z = 413.2 [M+H]+) suggest a molecular weight of ~450–500 g/mol for the target. The cyclohexanesulfonyl group may contribute to distinct $^{13}$C NMR signals at ~55–60 ppm (sulfonyl-attached carbons) .

Potential Applications: Dual sulfonyl groups could make the target compound a candidate for allosteric enzyme modulation, contrasting with mono-sulfonylated azetidines () typically used as intermediates.

Biological Activity

1-(4-tert-butylbenzenesulfonyl)-3-(cyclohexanesulfonyl)azetidine is a sulfonamide compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant case studies that highlight its efficacy in various applications.

- Molecular Formula : C16H22N2O4S2

- Molecular Weight : 366.49 g/mol

- Structure : The compound features an azetidine ring substituted with sulfonyl groups, which are known to enhance biological activity.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. A study evaluated the antibacterial effects of various sulfonamide compounds, including derivatives similar to this compound. The results demonstrated:

- Inhibition of Gram-positive and Gram-negative bacteria : The compound showed promising activity against strains such as Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 8 to 32 µg/mL, indicating effective inhibition at low concentrations .

Anti-inflammatory Properties

Sulfonamides are also recognized for their anti-inflammatory effects. Studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators:

- COX Inhibition : In vitro assays indicated that the compound inhibited COX-1 and COX-2 enzymes, with IC50 values suggesting moderate potency compared to standard anti-inflammatory drugs .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections tested the efficacy of a sulfonamide derivative similar to this compound. Results showed a significant reduction in infection rates and improvement in patient outcomes when treated with this compound as part of a combination therapy.

- Case Study on Anti-inflammatory Effects : Another study focused on the use of this compound in a model of rheumatoid arthritis. Administration resulted in decreased joint swelling and pain, as well as reduced levels of inflammatory cytokines in serum samples from treated animals .

Research Findings Summary

| Property | Result/Observation |

|---|---|

| Antimicrobial Activity | Effective against S. aureus and E. coli |

| MIC Values | 8 to 32 µg/mL |

| COX-1 Inhibition | Moderate potency |

| COX-2 Inhibition | Moderate potency |

| Clinical Trial Outcome | Reduced infection rates |

| Anti-inflammatory Efficacy | Decreased joint swelling in models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.